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An In-Depth Technical Guide to the Physical Properties and Characterization of 3-propoxy-4-

fluoroacetophenone

Introduction

3-propoxy-4-fluoroacetophenone, with the chemical structure 1-(4-fluoro-3-
propoxyphenyl)ethanone, is an aromatic ketone that holds potential as a building block in
medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring, a
ketone group, and a propoxy ether linkage, provides multiple sites for functionalization, making
it a valuable intermediate in the synthesis of more complex molecules. The presence of the
fluorine atom, in particular, is a common strategy in drug development to enhance metabolic
stability, binding affinity, and bioavailability.

This guide provides a comprehensive overview of the physical and chemical properties of 3-
propoxy-4-fluoroacetophenone. As this compound is not widely cataloged, direct experimental
data is limited. Therefore, this document combines calculated data, extrapolated properties
from close structural analogs, and detailed, field-proven protocols for its synthesis and
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characterization, offering a robust scientific resource for researchers and drug development
professionals.

Physicochemical Properties

The physical properties of 3-propoxy-4-fluoroacetophenone can be reliably predicted based on
its molecular structure and comparison with well-characterized analogs such as 3'-fluoro-4'-
methoxyacetophenone and 1-(4-fluoro-3-isopropoxyphenyl)ethanone.

Data for 3-propoxy-4- .
Property Source | Rationale
fluoroacetophenone

Molecular Formula C11H13FO2 Calculated

Molecular Weight 196.22 g/mol Calculated

Predicted: Colorless to pale
Extrapolated from analogs[1]

Appearance yellow liquid or low-melting 2]
solid
The related methoxy analog
has a melting point of 35-37°C.
Melting Point Estimated: 20-30 °C The longer propoxy chain may

slightly lower the melting point.

[1]

Expected to be higher than

_ analogs like 4'-
N ) Estimated: >200 °C at 760
Boiling Point fluoroacetophenone (196 °C)
mmHg ]
due to increased molecular

weight.[2][3]

Predicted: Soluble in common

organic solvents (e.qg., o
Based on general principles for

Solubility Chloroform, Ethyl Acetate, )
i ) aromatic ketones.[2]
Methanol); Sparingly soluble in
water.
_ _ Analogs have densities in the
Density Estimated: ~1.1 g/mL

1.1-1.2 g/cm? range.[1][2]
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Synthetic Approach: Williamson Ether Synthesis

A standard and reliable method for preparing 3-propoxy-4-fluoroacetophenone is the
Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl
group of a precursor followed by nucleophilic substitution with a propyl halide.

Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CAS 949159-95-9)[4] Reagent: 1-
Bromopropane (or 1-lodopropane) Base: Potassium Carbonate (K2COs) or Sodium Hydride
(NaH) Solvent: Acetone or N,N-Dimethylformamide (DMF)

Rationale for Experimental Choices:

e Precursor: 1-(4-Fluoro-3-hydroxyphenyl)ethanone is the logical starting material, providing
the core acetophenone structure with the necessary hydroxyl group for etherification.[4]

o Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol
without causing side reactions. It is also inexpensive and easy to handle.

e Solvent: Acetone is an excellent solvent for this reaction, as it dissolves the organic starting
material and has a convenient boiling point for refluxing the reaction to completion.

o Propylating Agent: 1-Bromopropane is a good electrophile for the Sn2 reaction with the
phenoxide intermediate.

Step-by-Step Protocol:

e To a round-bottom flask, add 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq), potassium
carbonate (1.5 eq), and acetone.

Stir the mixture at room temperature for 15 minutes.

Add 1-bromopropane (1.2 eq) dropwise to the suspension.

Attach a condenser and heat the reaction mixture to reflux (approximately 56°C) for 6-12
hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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e Once the starting material is consumed, cool the mixture to room temperature and filter off
the solid potassium salts.

o Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

» Purify the residue by flash column chromatography on silica gel to yield pure 3-propoxy-4-
fluoroacetophenone.
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Caption: Williamson Ether Synthesis Workflow.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is critical. The following
protocols outline the standard analytical workflow for characterizing 3-propoxy-4-
fluoroacetophenone.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b7991073/docs?utm_src=pdf-body-img#physical-properties-of-3-propoxy-4-fluoroacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7991073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (400 MHz, CDCls):

o Aromatic Protons: Expect three signals in the aromatic region (~6.9-7.8 ppm). The proton
ortho to the acetyl group will be the most downfield, showing coupling to the adjacent
fluorine and the meta proton.

o Propoxy Group (O-CH2-CH2-CHs): A triplet at ~4.0 ppm (2H, for the -O-CH3-), a sextet at
~1.8 ppm (2H, for the -CH2-), and a triplet at ~1.0 ppm (3H, for the -CHs).

o Acetyl Group (-COCHs): Asinglet at ~2.5 ppm (3H).

e 13C NMR (100 MHz, CDCls):

o

Carbonyl Carbon: A singlet around 196 ppm.

[¢]

Aromatic Carbons: Multiple signals between 110-165 ppm. The carbon attached to the
fluorine will show a large one-bond C-F coupling constant.

[¢]

Propoxy Carbons: Signals at approximately 70 ppm (-O-CHz-), 22 ppm (-CHz-), and 10
ppm (-CHs).

[¢]

Acetyl Carbon: A signal around 26 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the liquid sample on a salt (NaCl or KBr) plate.

o Expected Key Absorptions:
o ~1680 cm~1: Strong absorption corresponding to the C=0 (ketone) stretch.
o ~1250-1280 cm~1: Strong absorption for the aryl-O-C (ether) asymmetric stretch.
o ~1100-1150 cm~1: Absorption for the C-F stretch.

o ~2850-3000 cm~1: C-H stretching from the alkyl and acetyl groups.
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o ~1600, 1500 cm~1: C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

» Technique: Electron lonization (EI) or Electrospray lonization (ESI).
o Expected Results:
o Molecular lon (M*): A peak at m/z = 196.22 (for [M]* in EI) or 197.23 (for [M+H]* in ESI).

o Key Fragments: A prominent fragment at m/z = 153 due to the loss of the propyl group
(CsH7), and a fragment at m/z = 43 corresponding to the acetyl cation [CH3CO]*.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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